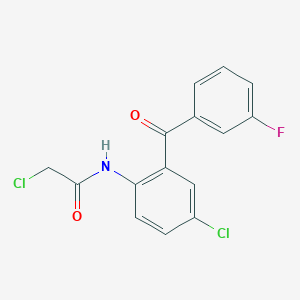
2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide is an organic compound with the molecular formula C15H10Cl2FNO2. This compound is characterized by the presence of chloro, fluoro, and acetamide functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-chloro-2-(3-fluorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carboxylic acids.
科学研究应用
2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
- 2-chloro-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-chloro-N-(4-chloro-2-(3-fluorobenzoyl)phenyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C15H10Cl2FNO2 |
|---|---|
分子量 |
326.1 g/mol |
IUPAC 名称 |
2-chloro-N-[4-chloro-2-(3-fluorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-5-4-10(17)7-12(13)15(21)9-2-1-3-11(18)6-9/h1-7H,8H2,(H,19,20) |
InChI 键 |
XNXTYKZMNRKLQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
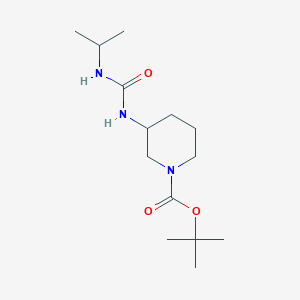
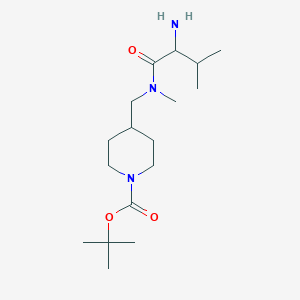
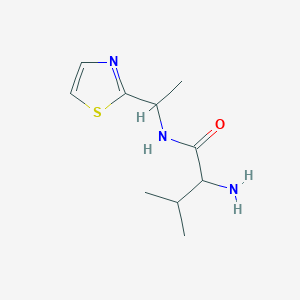
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)

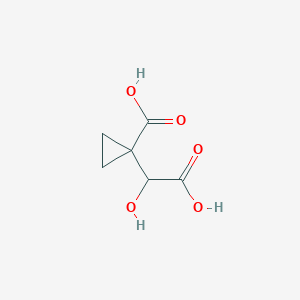
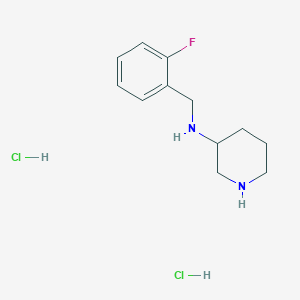
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)

